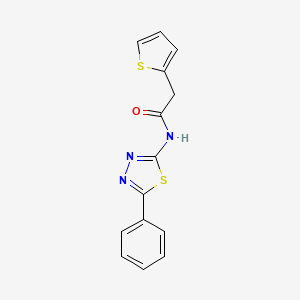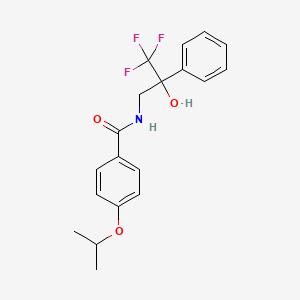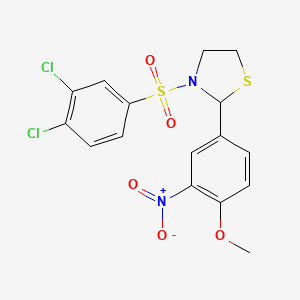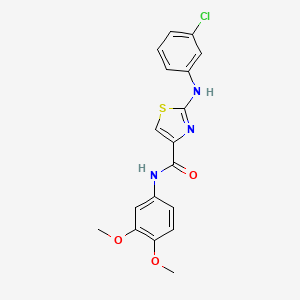![molecular formula C19H23N5O2 B2853930 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 899945-82-5](/img/structure/B2853930.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is an organic compound that forms part of a diverse family of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds is known for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Due to their versatile structure, these compounds are of interest to both academic researchers and the pharmaceutical industry.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in cell proliferation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, particularly in cancer cells .
Pharmacokinetics
These studies help predict the structure requirements for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide typically involves the cyclization of appropriate hydrazine and pyrimidine precursors. The process includes steps like:
Formation of the Pyrazole Ring: Hydrazine reacts with a diketone or similar compound to form the pyrazole ring.
Pyrimidine Ring Construction: The pyrazole intermediate undergoes further reactions with guanidine or related compounds to form the pyrimidine ring.
Amide Formation: The addition of the propylpentanamide group occurs through amidation reactions with carboxylic acids or their derivatives, often facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial production methods: Scaling up these syntheses for industrial production involves optimizing reaction conditions to ensure high yields and purity. This often includes:
Use of efficient catalysts: to speed up the reactions without compromising the product quality.
Optimization of solvent systems: to maintain reaction consistency and facilitate product recovery.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the phenyl and pyrazole rings.
Common reagents and conditions
Oxidation: KMnO₄ in aqueous or alkaline medium at elevated temperatures.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether under inert atmospheres.
Substitution: For electrophilic substitution, reagents like bromine or nitronium ions; for nucleophilic substitution, reagents like sodium methoxide or sodium hydride.
Major products formed
Oxidation products: Can include carboxylic acids, ketones, or aldehydes.
Reduction products: Alcohols or amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Acts as a catalyst or catalyst precursor in organic synthesis.
Ligand Design: Used in the design of ligands for metal coordination complexes.
Biology
Anti-inflammatory agents: These compounds have shown potential in reducing inflammation.
Antiviral and Anticancer properties: Exhibits activity against certain viral strains and cancer cell lines.
Medicine
Drug Development: A promising candidate for the development of new therapeutic agents due to its broad spectrum of biological activities.
Industry
Material science:
Agriculture: Can be used to develop agrochemicals.
Comparison with Similar Compounds
Comparison with other compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide: vs. N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-butanamide :
The propylpentanamide analog has a longer alkyl chain, potentially enhancing lipophilicity and cellular uptake compared to the butanamide counterpart.
List of similar compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-butanamide
N-(4-oxo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-hexanamide
N-(4-oxo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-octanamide
That's a wrap on this fascinating compound! Interested in more about its applications or another topic?
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-3-8-14(9-4-2)18(25)22-23-13-20-17-16(19(23)26)12-21-24(17)15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCRKGJGMGNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2853852.png)

![Methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2853856.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2853858.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2853859.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2853861.png)

![3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853863.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2853865.png)


